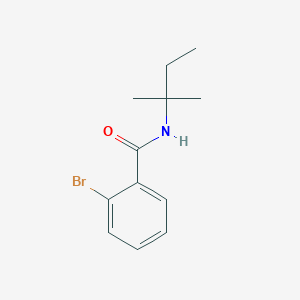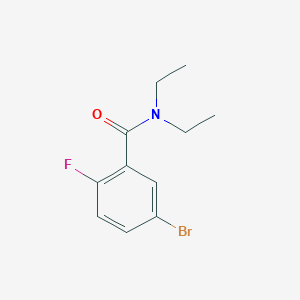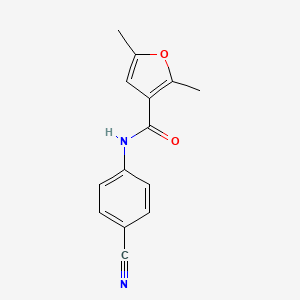
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone, also known as BFM, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. BFM is a morpholine-based compound that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in inflammation and cancer progression. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspases. In addition, (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone in lab experiments is its specificity for COX-2 and HDAC, which allows for targeted inhibition of these enzymes. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain assays.
Direcciones Futuras
There are several future directions for research on (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their effectiveness. Another area of interest is the development of more soluble derivatives of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone, which may improve its effectiveness in certain assays. Finally, further studies are needed to fully understand the mechanism of action of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone and its potential use in the treatment of inflammatory and cancerous diseases.
In conclusion, (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone is a promising compound that has gained attention in the scientific community for its potential use as a pharmacological tool. Its anti-inflammatory and anti-cancer properties, along with its specificity for COX-2 and HDAC, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in the treatment of inflammatory and cancerous diseases.
Métodos De Síntesis
The synthesis of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone involves the reaction of 2-bromo-4-fluoroaniline with morpholine-4-carboxylic acid, followed by the addition of thionyl chloride and then methanolic potassium hydroxide. The resulting product is (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its anti-inflammatory properties, which have been shown to be effective in reducing the production of inflammatory cytokines in vitro. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(2-bromo-4-fluorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKZIRSFTUAOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)

![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)




